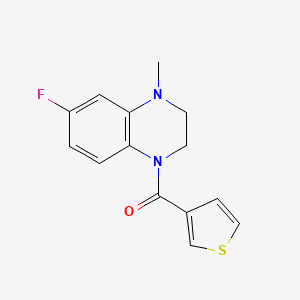![molecular formula C14H15NO2S2 B7591310 [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone, also known as MTMTH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiomorpholine derivative with a thiophene ring, which gives it unique properties that make it attractive for various research applications.
Mecanismo De Acción
The mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while at higher concentrations, it has been shown to induce necrosis (unprogrammed cell death). It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone in lab experiments is its unique chemical structure, which gives it specific properties that can be exploited for various research applications. Additionally, it has shown to be relatively stable under various conditions, which makes it easier to handle and store. However, one limitation of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone. One direction is to further explore its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines in macrophages. Additionally, further studies are needed to fully understand the mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone and to identify its potential targets in various cellular processes.
Métodos De Síntesis
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone can be synthesized using a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 2-bromo-thiophene with sodium hydride in DMF to form 2-thiophenyl-methylsodium. The second step involves the reaction of 2-thiophenyl-methylsodium with 5-methylfuran-2-carbaldehyde in THF to form 3-(5-methylfuran-2-yl)thiomorpholine. The final step involves the reaction of 3-(5-methylfuran-2-yl)thiomorpholine with 2-chloro-1-(thiophen-2-yl)ethanone in DMF to form [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone.
Aplicaciones Científicas De Investigación
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines in macrophages. Additionally, it has been studied for its potential as an antiviral agent, as it has shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-4-5-12(17-10)11-9-18-8-6-15(11)14(16)13-3-2-7-19-13/h2-5,7,11H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIDFZHKLFIBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

